molecular formula C13H11N5O B2595775 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1338690-33-7

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2595775
CAS No.: 1338690-33-7
M. Wt: 253.265
InChI Key: UAEUYXUPZOVEEK-UHFFFAOYSA-N
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Description

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the hydrazinyl group and the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct electronic and steric properties

Biological Activity

2-Hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C13H11N5OC_{13}H_{11}N_5O with a molecular weight of approximately 253.26 g/mol. Its structure features a pyridine ring substituted with a hydrazine group and an oxadiazole moiety, contributing to its unique chemical properties and potential biological effects .

Biological Activity Overview

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with specific molecular targets within microbial cells, which may disrupt essential cellular processes .

Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It appears to inhibit viral replication through mechanisms that are still being elucidated but may involve interference with viral entry or replication processes within host cells .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Klebsiella pneumoniae0.75
Candida albicans0.30

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections resistant to many antibiotics .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, this compound demonstrated significant activity against strains resistant to conventional antibiotics. This suggests its potential utility in developing new treatments for resistant infections .
  • Antiviral Efficacy : Another study investigated the compound's effects on viral pathogens, revealing that it could significantly reduce viral load in infected cell cultures. The exact pathways involved are still under investigation but indicate a promising avenue for antiviral drug development .

The biological activity of this compound is believed to stem from its ability to interact with microbial enzymes and cellular receptors. The oxadiazole ring may act as a hydrogen bond acceptor, facilitating binding to target sites within microbial cells. This interaction can lead to the inhibition of essential metabolic pathways or structural integrity of the pathogens.

Comparative Analysis with Similar Compounds

To contextualize its activity, it is useful to compare this compound with other oxadiazole derivatives:

Compound Name Biological Activity Unique Features
3-Aryl-5-propyl-1,2,4-oxadiazoleAntimicrobialAryl substitution enhances activity
N-Phenyl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-AmineAnticancer potentialDifferent nitrogen positioning affects reactivity
2-(1,2,4-Oxadiazol-5-Yl)anilinesAntifungalFocus on aniline’s reactivity

The distinct substitution pattern of this compound enhances its reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUYXUPZOVEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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